molecular formula C14H16N2O4 B2760108 2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid CAS No. 217457-61-9

2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid

Cat. No.: B2760108
CAS No.: 217457-61-9
M. Wt: 276.292
InChI Key: IMLBPHRKKQCRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. This reaction is often catalyzed by various homogeneous or heterogeneous catalysts. For example, the use of cross-linked poly(4-vinylpyridine) supported boron trifluoride (BF3) as a catalyst has been reported to yield good to high yields of quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems can be used to carry out nitration processes and other reactions necessary for the production of quinazolinone-based compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties .

Scientific Research Applications

2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential biological activities, including antitumor, antibacterial, and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its structure allows for unique interactions with molecular targets, leading to distinct biological effects compared to other quinazolinone derivatives .

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)15-14(16)20/h4-8,11H,3H2,1-2H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLBPHRKKQCRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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